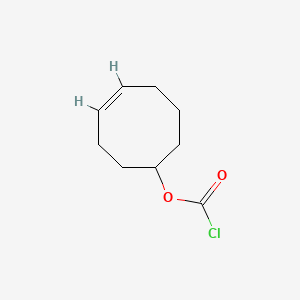
6-Fluoro-4-hydroxypyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-hydroxypyridine-2-carboxamide is a fluorinated pyridine derivative. Compounds of this nature are of significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and hydroxyl groups in the pyridine ring imparts distinct reactivity and stability characteristics to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxypyridine-2-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring, followed by the formation of the carboxamide group. One common method involves the nucleophilic substitution of a suitable pyridine precursor with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group can be introduced via hydrolysis of a suitable intermediate, such as a nitrile or ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4-hydroxypyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 6-Fluoro-4-pyridone-2-carboxamide or 6-Fluoro-4-hydroxypyridine-2-carboxylic acid.
Reduction: Formation of 6-Fluoro-4-hydroxypyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-hydroxypyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly antiviral and anticancer agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its ability to mimic natural substrates.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity and specificity. Additionally, the hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties, particularly against RNA viruses.
4-Hydroxy-2-pyridinecarboxamide: Lacks the fluorine atom, resulting in different reactivity and biological activity.
6-Bromo-4-hydroxypyridine-2-carboxamide: The bromine atom imparts different electronic properties compared to fluorine, affecting the compound’s reactivity and applications.
Uniqueness
6-Fluoro-4-hydroxypyridine-2-carboxamide is unique due to the combined presence of fluorine and hydroxyl groups in the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and biological research.
Eigenschaften
Molekularformel |
C6H5FN2O2 |
|---|---|
Molekulargewicht |
156.11 g/mol |
IUPAC-Name |
6-fluoro-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H5FN2O2/c7-5-2-3(10)1-4(9-5)6(8)11/h1-2H,(H2,8,11)(H,9,10) |
InChI-Schlüssel |
DZPQFBWJAKBUPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=CC1=O)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




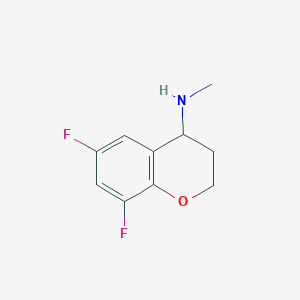
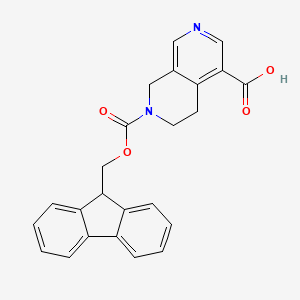

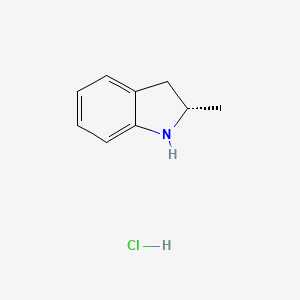
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)


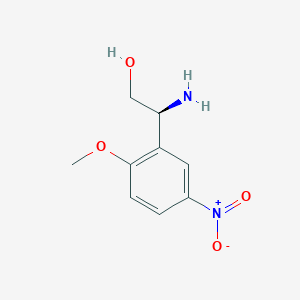

![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
